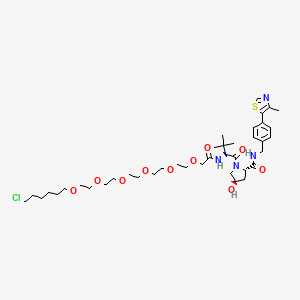

E3 ligase Ligand-Linker Conjugates 9

Übersicht

Beschreibung

Diese Verbindung ist in der Lage, den Abbau von GFP-HaloTag7 in zellbasierten Assays zu induzieren .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von VH032-PEG6-C4-Cl beinhaltet die Konjugation von Liganden für die E3-Ubiquitin-Ligase und einen 25-Atome langen Linker. Der Konnektor des Linkers ist eine Halogengruppe. Der Syntheseweg umfasst typischerweise die folgenden Schritte:

Bildung des von-Hippel-Lindau-Liganden: Dies beinhaltet die Synthese des (S,R,S)-AHPC-basierten von-Hippel-Lindau-Liganden.

Anbringung des Polyethylenglykol-Linkers: Der 6-Einheiten-Polyethylenglykol-Linker wird an den von-Hippel-Lindau-Liganden angebracht.

Einbau der Halogengruppe: Die Halogengruppe wird in den Linker eingeführt, um die endgültige Verbindung zu bilden.

Industrielle Produktionsmethoden

Die industrielle Produktion von VH032-PEG6-C4-Cl folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet:

Massensynthese des von-Hippel-Lindau-Liganden: .

Anbringung des Polyethylenglykol-Linkers im großen Maßstab: .

Einführung der Halogengruppe in großen Mengen: .

Reinigung und Qualitätskontrolle: um sicherzustellen, dass die Verbindung die geforderten Reinheitsstandards erfüllt.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of VH032-PEG6-C4-Cl involves the conjugation of ligands for E3 ubiquitin ligase and a 25-atom-length linker. The connector of the linker is a halogen group. The synthetic route typically includes the following steps:

Formation of the von Hippel-Lindau ligand: This involves the synthesis of the (S,R,S)-AHPC based von Hippel-Lindau ligand.

Attachment of the polyethylene glycol linker: The 6-unit polyethylene glycol linker is attached to the von Hippel-Lindau ligand.

Incorporation of the halogen group: The halogen group is introduced to the linker to form the final compound.

Industrial Production Methods

Industrial production of VH032-PEG6-C4-Cl follows similar synthetic routes but on a larger scale. The process involves:

Bulk synthesis of the von Hippel-Lindau ligand: .

Large-scale attachment of the polyethylene glycol linker: .

Introduction of the halogen group in bulk quantities: .

Purification and quality control: to ensure the compound meets the required purity standards.

Analyse Chemischer Reaktionen

Arten von Reaktionen

VH032-PEG6-C4-Cl unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Substitutionsreaktionen: Die Halogengruppe kann durch andere funktionelle Gruppen substituiert werden.

Oxidations- und Reduktionsreaktionen: Die Verbindung kann unter bestimmten Bedingungen Oxidation und Reduktion durchlaufen.

Häufige Reagenzien und Bedingungen

Substitutionsreaktionen: Häufige Reagenzien sind Nukleophile wie Amine und Thiole. Die Bedingungen umfassen typischerweise Lösungsmittel wie Dimethylsulfoxid und Temperaturen von Raumtemperatur bis 80 °C.

Oxidations- und Reduktionsreaktionen: Reagenzien wie Wasserstoffperoxid für die Oxidation und Natriumborhydrid für die Reduktion werden häufig verwendet.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene substituierte Derivate von VH032-PEG6-C4-Cl, abhängig von den verwendeten Reagenzien und Bedingungen .

Wissenschaftliche Forschungsanwendungen

Cancer Treatment

E3 ligase Ligand-Linker Conjugates 9 have been extensively studied for their potential in cancer therapy. The ability to selectively degrade oncoproteins offers a novel approach to cancer treatment. For instance:

- Targeting BET Proteins : PROTACs utilizing this compound have shown efficacy in degrading BET family proteins, which are implicated in various cancers. Studies indicate that these PROTACs can significantly reduce tumor cell proliferation by targeting BRD4 and similar proteins .

- Estrogen Receptor Degradation : Research has demonstrated that PROTACs based on this compound can effectively degrade estrogen receptors, providing a potential strategy for treating hormone-dependent cancers such as breast cancer .

Autoimmunity and Inflammation

Beyond oncology, this compound have applications in autoimmune diseases and inflammatory conditions. By degrading specific proteins involved in immune responses, these conjugates can modulate immune activity:

- Cytokine Degradation : PROTACs designed with this compound can target pro-inflammatory cytokines, potentially leading to new therapies for conditions like rheumatoid arthritis and lupus .

Mechanistic Insights

The mechanism by which this compound operate involves the formation of a ternary complex with the target protein and the E3 ligase. This process leads to ubiquitination and subsequent proteasomal degradation of the target protein. Key insights include:

- Linker Optimization : The choice of linker between the E3 ligand and the target ligand is critical for the efficacy of PROTACs. Studies have shown that different linkers can significantly affect solubility and degradation potency .

- Binding Affinity : The binding affinity of the E3 ligase ligand is crucial for effective protein degradation. Strong and specific interactions with the target protein enhance the overall efficacy of PROTACs utilizing this compound .

Case Study 1: Development of AR Degraders

A notable study focused on androgen receptor (AR) degraders utilizing this compound demonstrated significant improvements in solubility and degradation potency through linker modifications. The optimized PROTAC showed a degradation efficiency of over 76% at low concentrations, highlighting the importance of structural modifications in enhancing therapeutic efficacy .

Case Study 2: Targeting CDK4/6 Proteins

Another study explored PROTACs that targeted cyclin-dependent kinases (CDK4/6) using various E3 ligases including those based on this compound. The findings revealed preferential degradation of CDK6 over CDK4, emphasizing how different E3 ligases can be leveraged to achieve selective targeting within protein families .

Wirkmechanismus

VH032-PEG6-C4-Cl exerts its effects by inducing the degradation of target proteins through the ubiquitin-proteasome system. The compound binds to the von Hippel-Lindau E3 ubiquitin ligase, which tags the target protein for degradation. The polyethylene glycol linker facilitates the interaction between the ligand and the target protein, leading to its ubiquitination and subsequent degradation .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

VH032-PEG5-C6-Cl: Ein weiteres HaloPROTAC mit einer anderen Linkerlänge.

VH032-PEG4-C4-Cl: Eine ähnliche Verbindung mit einem kürzeren Polyethylenglykol-Linker.

Einzigartigkeit

VH032-PEG6-C4-Cl ist aufgrund seiner spezifischen Linkerlänge und der Einarbeitung des (S,R,S)-AHPC-basierten von-Hippel-Lindau-Liganden einzigartig. Diese Kombination ermöglicht einen effizienten Abbau von Zielproteinen in zellbasierten Assays, was sie zu einem wertvollen Werkzeug in der wissenschaftlichen Forschung macht .

Biologische Aktivität

E3 ligases play a crucial role in the ubiquitin-proteasome system (UPS), which is pivotal for protein degradation and regulation within cells. The compound "E3 ligase Ligand-Linker Conjugates 9" represents a novel approach in the development of targeted protein degradation strategies, particularly through the use of proteolysis-targeting chimeras (PROTACs). This article explores the biological activity of these conjugates, highlighting their mechanisms, efficacy, and potential therapeutic applications.

Overview of E3 Ligase Functionality

E3 ligases are responsible for the specificity of ubiquitination, facilitating the transfer of ubiquitin from E2 enzymes to target substrates. The human genome encodes over 600 E3 ligases, categorized into three main classes: RING, HECT, and RBR ligases. Each class operates through distinct mechanisms to mediate protein interactions and degradation pathways .

This compound are designed to bind to specific E3 ligases, forming a ternary complex with the target protein. This interaction promotes ubiquitination and subsequent proteasomal degradation of the target protein. The design typically includes:

- Target Binding Unit : A ligand that selectively binds to the protein of interest.

- Linker : A flexible chain that connects the target binding unit to the E3 ligase ligand.

- E3 Ligase Binding Moiety : A specific ligand that interacts with an E3 ligase.

The successful formation of this complex allows for effective degradation at sub-nanomolar concentrations, making it a promising tool in drug development .

Case Study 1: CRBN-Targeting PROTACs

One prominent example involves the use of CRBN (Cereblon) as an E3 ligase in PROTACs targeting various proteins associated with cancers and immune disorders. Research has shown that CRBN can effectively mediate the degradation of over 30 different proteins, demonstrating its versatility and importance in therapeutic applications .

Case Study 2: VHL-Targeting PROTACs

VHL (Von Hippel-Lindau) is another widely studied E3 ligase utilized in PROTAC technology. Studies indicate that VHL-based conjugates can induce degradation of target proteins involved in cancer pathways, offering a strategic approach to combat malignancies .

Data Table: Comparison of E3 Ligases Used in PROTACs

| E3 Ligase | Target Proteins | Therapeutic Applications | Notable Studies |

|---|---|---|---|

| CRBN | Tau, NS3, various oncogenes | Multiple myeloma, neurodegenerative diseases | Chamberlain et al., 2014; Silva et al., 2019 |

| VHL | HIF1α, β-catenin | Renal cell carcinoma, other solid tumors | Sun et al., 2019 |

| IAP | cIAP1, cIAP2 | Cancer therapies targeting apoptosis pathways | Krönke et al., 2015 |

Biological Activity Assessment

The biological activity of this compound has been assessed through various experimental approaches:

- Cellular Assays : Evaluating the degradation efficiency in cancer cell lines showed significant reductions in target protein levels upon treatment with conjugates.

- In Vivo Studies : Animal models demonstrated promising antitumor effects when treated with PROTACs based on these conjugates, indicating potential for clinical translation.

Eigenschaften

IUPAC Name |

(2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H63ClN4O10S/c1-30-36(56-29-43-30)32-11-9-31(10-12-32)26-42-38(48)34-25-33(46)27-45(34)39(49)37(40(2,3)4)44-35(47)28-55-24-23-54-22-21-53-20-19-52-18-17-51-16-15-50-14-8-6-5-7-13-41/h9-12,29,33-34,37,46H,5-8,13-28H2,1-4H3,(H,42,48)(H,44,47)/t33-,34+,37-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIGXWMDJELQVSW-WYMKREKISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCOCCOCCOCCCCCCCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCOCCOCCOCCOCCCCCCCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H63ClN4O10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801100417 | |

| Record name | L-Prolinamide, N-(24-chloro-1-oxo-3,6,9,12,15,18-hexaoxatetracos-1-yl)-3-methyl-L-valyl-4-hydroxy-N-[[4-(4-methyl-5-thiazolyl)phenyl]methyl]-, (4R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801100417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

827.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1835705-59-3 | |

| Record name | L-Prolinamide, N-(24-chloro-1-oxo-3,6,9,12,15,18-hexaoxatetracos-1-yl)-3-methyl-L-valyl-4-hydroxy-N-[[4-(4-methyl-5-thiazolyl)phenyl]methyl]-, (4R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1835705-59-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Prolinamide, N-(24-chloro-1-oxo-3,6,9,12,15,18-hexaoxatetracos-1-yl)-3-methyl-L-valyl-4-hydroxy-N-[[4-(4-methyl-5-thiazolyl)phenyl]methyl]-, (4R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801100417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.